Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule, likely belonging to the class of heterocyclic compounds given its structure. It contains several functional groups and rings, including a pyridazine ring, a benzodioxin ring, and an ester group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, it might participate in reactions like sulfenoamination or photoactivated autocatalytic oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Anticancer Activity
A study by Abdel-Motaal, Alanzy, and Asem (2020) explores the synthesis of novel heterocycles utilizing a thiophene-incorporated thioureido substituent as precursors. The compounds synthesized showed potent anticancer activity against colon HCT-116 human cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Abdel-Motaal, Alanzy, & Asem, 2020).
Regioselective Synthesis
Machado et al. (2011) presented an efficient and highly regioselective synthesis method for a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. This methodology significantly reduced reaction times and achieved high yields, indicating the efficiency of this approach in synthesizing complex molecules (Machado et al., 2011).
Antimicrobial Agents
Research by Desai, Shihora, and Moradia (2007) on the synthesis and characterization of new quinazolines as potential antimicrobial agents presents a framework for developing compounds with significant antibacterial and antifungal activities. The study underscores the importance of chemical synthesis in creating molecules with potential pharmacological applications (Desai, Shihora, & Moradia, 2007).
Crystal Structure and Molecular Interactions
A study by Achutha et al. (2017) on the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate elucidates its crystal and molecular structure, providing insights into the structural stability and molecular interactions of such compounds. This research highlights the significance of crystallography in understanding the properties of novel synthetic compounds (Achutha et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, investigating its physical and chemical properties in more detail, and testing its activity in various biological or chemical systems .
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O7/c1-2-31-23(30)22-19(12-21(29)27(26-22)16-6-4-3-5-15(16)24)34-13-20(28)25-14-7-8-17-18(11-14)33-10-9-32-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGKBKDPRODICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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